Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate is a complex organic compound that features a cyclopropyl group, an oxetane ring, and a cyclohexane carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate typically involves multiple steps, including the formation of the oxetane ring and the cyclopropyl group. One common approach is to start with cyclohexanecarboxylate and introduce the cyclopropyl group through a cyclopropanation reaction. The oxetane ring can be formed via an intramolecular cyclization reaction. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropanation and specialized catalysts for the cyclization reactions. The esterification process is typically carried out in large-scale reactors with continuous monitoring of reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The oxetane ring and cyclopropyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in cellular function and signaling .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(cyclopropylamino)cyclohexanecarboxylate
- Ethyl 4-(oxetan-3-ylamino)cyclohexanecarboxylate
- Cyclopropyl(oxetan-3-yl)amine
Uniqueness
Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate is unique due to the presence of both the cyclopropyl group and the oxetane ring in the same molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H25NO3 |
---|---|
Molecular Weight |
267.36 g/mol |
IUPAC Name |
ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-2-19-15(17)11-3-5-12(6-4-11)16(13-7-8-13)14-9-18-10-14/h11-14H,2-10H2,1H3 |
InChI Key |
VBMCOGXPYLZKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)N(C2CC2)C3COC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.